molecular formula C9H17NO B13198508 2-Amino-2-cyclopropyl-4-methylpentan-3-one

2-Amino-2-cyclopropyl-4-methylpentan-3-one

Cat. No.: B13198508
M. Wt: 155.24 g/mol
InChI Key: DFHBHNVJINNHGC-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropyl-4-methylpentan-3-one is an organic compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopropyl-4-methylpentan-3-one typically involves the reaction of cyclopropylmethyl ketone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropyl-4-methylpentan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .

Scientific Research Applications

2-Amino-2-cyclopropyl-4-methylpentan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropyl-4-methylpentan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, making it a valuable tool for studying biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-cyclopropyl-4-methylpentan-3-one stands out due to its unique combination of a cyclopropyl group and an amino ketone structure. This combination imparts distinct chemical and biological properties, making it a subject of interest in various fields of research .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-amino-2-cyclopropyl-4-methylpentan-3-one

InChI

InChI=1S/C9H17NO/c1-6(2)8(11)9(3,10)7-4-5-7/h6-7H,4-5,10H2,1-3H3

InChI Key

DFHBHNVJINNHGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C1CC1)N

Origin of Product

United States

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